

Application Notes and Protocols for Labeling Oligonucleotides with Cy3 Diacid (diso3)

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Compound of Interest

Compound Name: Cy3 diacid(diso3)

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Introduction

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology, diagnostics, and therapeutic development. Cyanine 3 (Cy3) is a bright, orange-fluorescent dye widely used for this purpose due to its high quantum yield and photostability. This document provides detailed protocols for labeling amino-modified oligonucleotides with a disulfonated Cy3 dicarboxylic acid (Cy3 diacid diso3). The disulfonated nature of this dye significantly increases its water solubility, preventing aggregation and improving reaction kinetics in aqueous buffers. The dicarboxylic acid functionality allows for a stable amide bond formation with a primary amine on the oligonucleotide, typically introduced at the 5', 3', or an internal position during synthesis.

The following protocols detail the activation of the Cy3 diacid, the conjugation reaction, and the purification and quality control of the final labeled oligonucleotide.

Data Presentation

Quantitative data for the labeling process is summarized in the tables below for easy reference and comparison.

Table 1: Spectral and Physicochemical Properties of Cy3

Property	Value	Reference
Excitation Maximum (λ_{ex})	~550-554 nm	[1][2]
Emission Maximum (λ_{em})	~568-570 nm	[1][2]
Molar Extinction Coefficient (at λ_{ex})	~150,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Recommended Purification Method	High-Performance Liquid Chromatography (HPLC)	[2]

Table 2: Typical Reaction Parameters and Expected Outcomes

Parameter	Recommended Value	Notes
Oligonucleotide Type	Amino-modified DNA or RNA	A primary amine is required for conjugation.
Dye-to-Oligonucleotide Molar Ratio	10:1 to 50:1	Optimization may be required depending on the oligonucleotide sequence and length.
Typical Labeling Efficiency	> 80%	Efficiency can be influenced by buffer pH, reaction time, and purity of starting materials.
Expected Dye-to-Oligo Ratio (DOL)	~1.0	For a single amine modification site.
Post-Labeling Purification Yield	50-70%	Yields can vary based on the efficiency of the purification method.

Experimental Protocols

Activation of Cy3 Diacid (diso3)

This protocol describes the in-situ activation of the carboxylic acid groups on the Cy3 dye to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS).

Materials:

- Cy3 diacid (diso3)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Microcentrifuge tubes

Procedure:

- Prepare Reagents:
 - Dissolve Cy3 diacid in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
 - Prepare fresh solutions of EDC (20 mg/mL) and NHS (10 mg/mL) in anhydrous DMF or DMSO.
- Activation Reaction:
 - In a microcentrifuge tube, combine 1.5 equivalents of EDC and 1.2 equivalents of NHS for each equivalent of Cy3 diacid.
 - Add the Cy3 diacid solution to the EDC/NHS mixture.
 - Vortex briefly and incubate the reaction for 60 minutes at room temperature, protected from light. The resulting solution contains the activated Cy3-NHS ester and is ready for conjugation to the amino-modified oligonucleotide.

Conjugation of Activated Cy3 to Amino-Modified Oligonucleotide

Materials:

- Activated Cy3-NHS ester solution (from Protocol 1)
- Amino-modified oligonucleotide (desalted or purified)
- 0.2 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5
- Nuclease-free water

Procedure:

- Prepare Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in the 0.2 M Sodium Bicarbonate/Borate buffer to a concentration of 1-5 mg/mL.
- Conjugation Reaction:
 - Add a 10- to 50-fold molar excess of the activated Cy3-NHS ester solution to the oligonucleotide solution.
 - Vortex gently and incubate for 2-4 hours at room temperature or overnight at 4°C, with continuous gentle mixing and protected from light.
- Quench Reaction (Optional): To quench any unreacted Cy3-NHS ester, add hydroxylamine or Tris buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

Purification of Cy3-Labeled Oligonucleotide by HPLC

Purification is critical to remove unreacted free dye and unlabeled oligonucleotides.[2]

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method.[4][5]

Instrumentation and Materials:

- HPLC system with a UV-Vis detector
- C18 reverse-phase HPLC column
- Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
- Mobile Phase B: Acetonitrile
- Nuclease-free water

Procedure:

- Sample Preparation: Dilute the conjugation reaction mixture with Mobile Phase A.
- HPLC Separation:
 - Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
 - Inject the sample onto the column.
 - Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% Acetonitrile over 30-40 minutes.
 - Monitor the elution profile at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).
- Fraction Collection: The unlabeled oligonucleotide will elute first, followed by the Cy3-labeled product, which is more hydrophobic. The free Cy3 dye will be retained longer on the column. Collect the peak that absorbs at both 260 nm and 550 nm.
- Desalting: Desalt the collected fraction using a desalting column or ethanol precipitation to remove the TEAA buffer salts.
- Lyophilization: Lyophilize the purified, desalted Cy3-labeled oligonucleotide to a dry pellet. Store at -20°C, protected from light.

Quantification and Quality Control

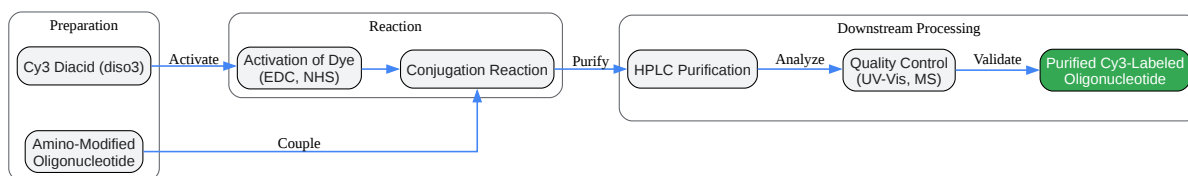
A. UV-Vis Spectrophotometry for Concentration and Degree of Labeling (DOL)

- Resuspend the lyophilized Cy3-labeled oligonucleotide in nuclease-free water or a suitable buffer.
- Measure the absorbance of the solution at 260 nm (A260) and 550 nm (A550).
- Calculate the concentration of the oligonucleotide and the dye using the following formulas:
 - Oligonucleotide Concentration (μM) = $[A260 - (A550 \times CF260)] / \epsilon_{\text{oligo}}$
 - ϵ_{oligo} is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm.
 - CF260 is the correction factor for the Cy3 absorbance at 260 nm (typically ~ 0.08).
 - Cy3 Concentration (μM) = $A550 / \epsilon_{\text{Cy3}}$
 - ϵ_{Cy3} is the molar extinction coefficient of Cy3 at 550 nm ($\sim 150,000 \text{ cm}^{-1}\text{M}^{-1}$).
 - Degree of Labeling (DOL) = $[\text{Cy3 Concentration}] / [\text{Oligonucleotide Concentration}]$

B. Mass Spectrometry

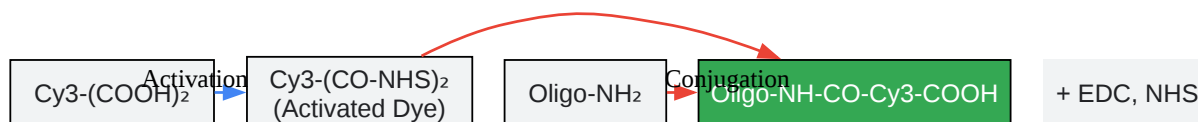
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the successful conjugation and determine the final product's purity.[6] The expected mass will be the mass of the unlabeled oligonucleotide plus the mass of the Cy3 diacid minus the mass of one water molecule.

Visualizations

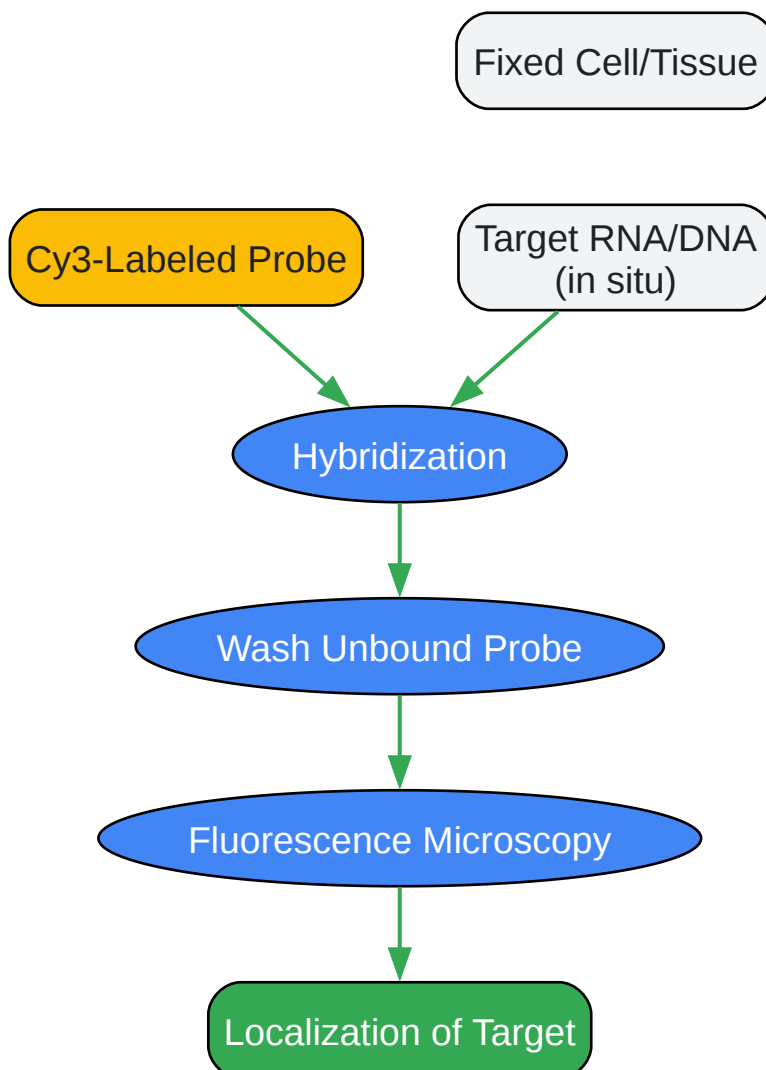


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Caption: Experimental workflow for labeling oligonucleotides with Cy3 diacid.

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Caption: Chemical pathway for Cy3 diacid conjugation to an amino-oligonucleotide.

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Caption: Use of a Cy3-labeled probe in a FISH experiment.

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